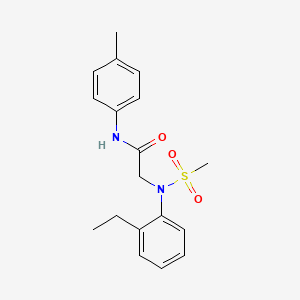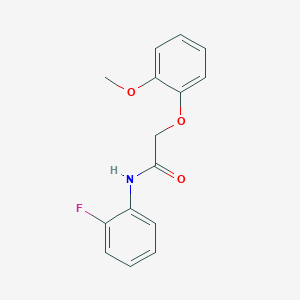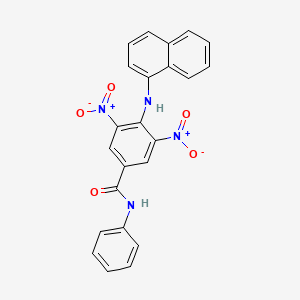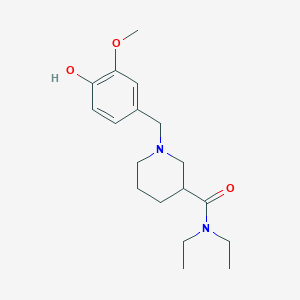
N~2~-(2-ethylphenyl)-N~1~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-(2-ethylphenyl)-N~1~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as EMWG, is a chemical compound that has been extensively studied for its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of N~2~-(2-ethylphenyl)-N~1~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways such as the PI3K/Akt/mTOR pathway and the NF-κB pathway. This compound has also been found to modulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects such as reducing oxidative stress, improving mitochondrial function, and regulating glucose and lipid metabolism. This compound has also been shown to have anti-inflammatory and anti-tumor effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N~2~-(2-ethylphenyl)-N~1~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has several advantages for lab experiments such as its high potency and selectivity, and its ability to penetrate the blood-brain barrier. However, this compound also has some limitations such as its poor solubility in water and its potential toxicity at high doses.
Direcciones Futuras
Future research on N~2~-(2-ethylphenyl)-N~1~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide could focus on its potential therapeutic applications in other diseases such as neurodegenerative disorders and cardiovascular diseases. Additionally, further studies could investigate the optimal dosage and administration of this compound, as well as its potential side effects. Finally, the development of more efficient synthesis methods for this compound could facilitate its widespread use in scientific research.
Métodos De Síntesis
N~2~-(2-ethylphenyl)-N~1~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide can be synthesized through a multistep process that involves the reaction of 2-ethylbenzoyl chloride, 4-methylbenzoyl chloride, and N-methylglycine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with methylsulfonyl chloride to form this compound.
Aplicaciones Científicas De Investigación
N~2~-(2-ethylphenyl)-N~1~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has been studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and inflammation. In cancer research, this compound has been shown to inhibit the growth of tumor cells by inducing apoptosis and inhibiting angiogenesis. In diabetes research, this compound has been found to improve glucose tolerance and insulin sensitivity. In inflammation research, this compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
2-(2-ethyl-N-methylsulfonylanilino)-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-4-15-7-5-6-8-17(15)20(24(3,22)23)13-18(21)19-16-11-9-14(2)10-12-16/h5-12H,4,13H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJQFPDRFDDJCNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N(CC(=O)NC2=CC=C(C=C2)C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-(2-tert-butyl-4-methylphenoxy)propyl]morpholine oxalate](/img/structure/B4998576.png)
![3-[(2-methoxyphenyl)amino]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B4998587.png)
![isopropyl 5-[(5-bromo-2-chlorobenzoyl)amino]-4-cyano-3-methyl-2-thiophenecarboxylate](/img/structure/B4998589.png)

![N'-[(4-methylphenyl)sulfonyl]-2-quinolinecarbohydrazide](/img/structure/B4998597.png)
![1-allyl-5-{[5-(4-bromophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4998603.png)
![2,4-dichloro-6-[({3-[(2,4-dinitrophenyl)amino]phenyl}imino)methyl]phenol](/img/structure/B4998606.png)

![1-(2-phenoxyethyl)-4-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B4998617.png)
![5-[(3-methoxyphenoxy)methyl]-N-(2-pyridinylmethyl)-3-isoxazolecarboxamide](/img/structure/B4998629.png)
![1-ethyl-4-[2-(methylthio)benzoyl]piperazine](/img/structure/B4998636.png)


![3-{[(1,3-benzodioxol-5-ylmethyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4998657.png)